nectandrin-B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

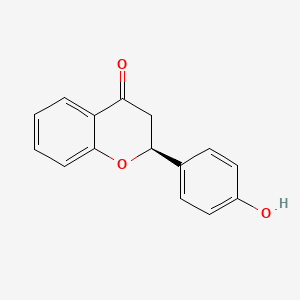

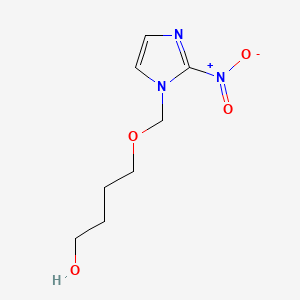

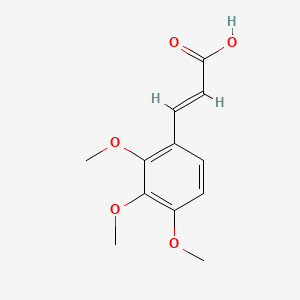

Nectandrin B (NecB) is a bioactive lignan compound isolated from Myristica fragrans (nutmeg). It functions as an activator of AMP-activated protein kinase (AMPK) and has been found to increase the cell viability of old human diploid fibroblasts (HDFs) . It is also found in Magnolia sinica and Callistemon citrinus.

Molecular Structure Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . More detailed structural analysis would require specific scientific techniques such as X-ray crystallography or NMR spectroscopy, which are not covered in the available resources.Chemical Reactions Analysis

Nectandrin B has been found to increase AMPK activity in vascular smooth muscle cells (VSMC). It inhibits cell proliferation induced by PDGF and DNA synthesis . More detailed chemical reaction analysis would require further experimental data.Physical And Chemical Properties Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . Further details about its physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Genetic Implications in Asthma

Nectandrin-B has been implicated in genetic studies focusing on asthma, particularly in the context of bronchodilator response (BDR). BDR, an important phenotype in asthma, measures the reversibility of airway obstruction and is partly under genetic control. In one study, a genome-wide association analysis of BDR identified SPATS2L as a novel gene potentially regulating β2-adrenergic receptor levels. This suggests that nectandrin-B could play a role in the genetic pathways influencing asthma treatment responses and highlights the importance of understanding the biological mechanisms underlying differential responses to β2-agonists through genetic studies (Himes et al., 2012).

Role in Neurological Conditions

Another research application of nectandrin-B involves its potential effects on brain connectivity and consciousness states. Studies have explored how certain compounds interact with serotonin (5-HT) and dopamine receptors, impacting global and thalamic brain connectivity. For instance, research on the effects of LSD, which has agonist activity at various serotonin and dopamine receptors, demonstrates the importance of the 5-HT2A receptor in neuropharmacology. This indicates that compounds like nectandrin-B, through their interaction with these receptors, could contribute to our understanding of the neurobiological effects and mechanisms involved in altered states of consciousness (Preller et al., 2018).

Eigenschaften

CAS-Nummer |

74683-16-2 |

|---|---|

Produktname |

nectandrin-B |

Molekularformel |

C20H24O5 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20+ |

InChI-Schlüssel |

GMXMKSFJQLFOSO-JARDSOJUSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Kanonische SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Andere CAS-Nummern |

74683-16-2 |

Synonyme |

nectandrin-B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)

![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)